molecular formula C20H14F2N2 B11512722 2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole

2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole

Cat. No.: B11512722
M. Wt: 320.3 g/mol
InChI Key: VNPLFUKISOPQID-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole is a chemical compound characterized by the presence of two fluorophenyl groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole typically involves the reaction of 4-fluorobenzyl chloride with 2-(4-fluorophenyl)benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)pyridine
  • 4-Fluorobenzyl chloride
  • 2-(4-Fluorophenyl)benzimidazole

Uniqueness

2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole is unique due to the presence of two fluorophenyl groups, which can enhance its chemical stability and biological activity

Properties

Molecular Formula

C20H14F2N2

Molecular Weight

320.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole

InChI

InChI=1S/C20H14F2N2/c21-16-9-5-14(6-10-16)13-24-19-4-2-1-3-18(19)23-20(24)15-7-11-17(22)12-8-15/h1-12H,13H2

InChI Key

VNPLFUKISOPQID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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